![molecular formula C6H16N2S B14675996 4-[(2-Aminoethyl)sulfanyl]butan-1-amine CAS No. 36781-19-8](/img/structure/B14675996.png)
4-[(2-Aminoethyl)sulfanyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Aminoethyl)sulfanyl]butan-1-amine is an organic compound with the molecular formula C6H16N2S. It is a primary amine with a sulfanyl group attached to the butane chain. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with 2-aminoethanethiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-1-amine and 2-aminoethanethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to reflux for several hours.
Product Isolation: The product is then isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
4-[(2-Aminoethyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Secondary and tertiary amines.
科学的研究の応用
4-[(2-Aminoethyl)sulfanyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical reactions. Its reactivity with various functional groups also enables it to participate in diverse chemical transformations.
類似化合物との比較
Similar Compounds
4-[(2-Aminoethyl)thio]butan-1-amine: Similar structure but with a thioether group instead of a sulfanyl group.
4-[(2-Aminoethyl)oxy]butan-1-amine: Contains an ether linkage instead of a sulfanyl group.
4-[(2-Aminoethyl)amino]butan-1-amine: Features an additional amino group.
Uniqueness
4-[(2-Aminoethyl)sulfanyl]butan-1-amine is unique due to the presence of both amino and sulfanyl groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research.
特性
CAS番号 |
36781-19-8 |
|---|---|
分子式 |
C6H16N2S |
分子量 |
148.27 g/mol |
IUPAC名 |
4-(2-aminoethylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C6H16N2S/c7-3-1-2-5-9-6-4-8/h1-8H2 |
InChIキー |
IHLKLOSDNDGKGZ-UHFFFAOYSA-N |
正規SMILES |
C(CCSCCN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


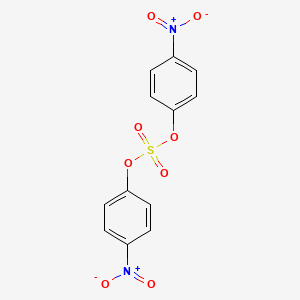

![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
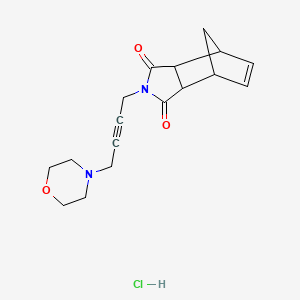


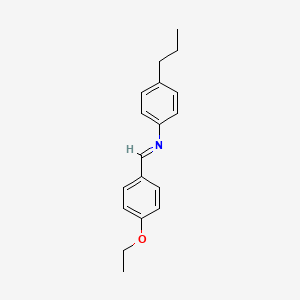
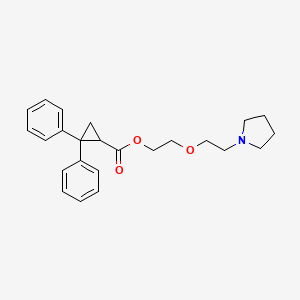
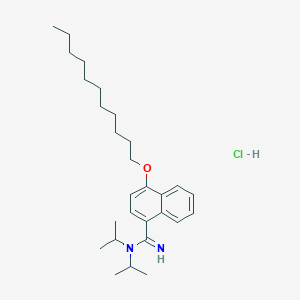
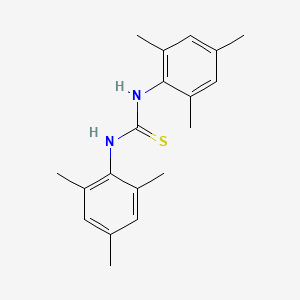
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
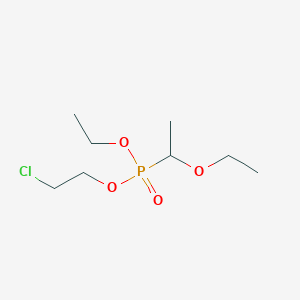
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
